molecular formula C15H20O2 B1249804 5-[(3Z,5Z)-nona-3,5-dienyl]benzene-1,3-diol

5-[(3Z,5Z)-nona-3,5-dienyl]benzene-1,3-diol

Cat. No.: B1249804
M. Wt: 232.32 g/mol
InChI Key: OKTHKZQEUMDKTD-RZSVFLSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3Z,5Z)-nona-3,5-dienyl]benzene-1,3-diol is a natural product found in Aspergillus with data available.

Scientific Research Applications

Molecular Synthesis and Structure

The synthesis and structural analysis of compounds related to 5-[(3Z,5Z)-nona-3,5-dienyl]benzene-1,3-diol have been a subject of study. For instance, compounds like 1,3-dibromo-5-(ferrocenylethynyl)benzene and 1,3,5-tris(ferrocenylethynyl)benzene have been synthesized through palladium-catalyzed cross-coupling reactions. These compounds exhibit chemically reversible oxidations, indicating no electronic communication between the iron(II) centers in certain compounds (Fink et al., 1997).

Coordination Polymers

The molecule also finds relevance in the synthesis of coordination polymers. Two coordination polymers have been synthesized using a two-fold deprotonated variant of a similar molecule as an anionic ligand and a N-donor ligand. These polymers have been characterized and studied for their luminescent and magnetic properties, showing potential for various applications (Yuanchun He et al., 2020).

Dimerization and Synthesis of Complex Molecules

The molecule is also involved in the dimerization and synthesis of more complex molecular structures. For instance, 2-pyrrolidino-1,3-dienes undergo a transformation in chloroform solution to form 3-pyrrolidino-bicyclo[4.2.0]octa-2,4-diene, a complex structure identified by X-ray crystal structure analysis. This indicates the molecule's potential in synthesizing complex structures and understanding their transformation mechanisms (Maas & Rahm, 2005).

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

5-[(3Z,5Z)-nona-3,5-dienyl]benzene-1,3-diol

InChI

InChI=1S/C15H20O2/c1-2-3-4-5-6-7-8-9-13-10-14(16)12-15(17)11-13/h4-7,10-12,16-17H,2-3,8-9H2,1H3/b5-4-,7-6-

InChI Key

OKTHKZQEUMDKTD-RZSVFLSASA-N

Isomeric SMILES

CCC/C=C\C=C/CCC1=CC(=CC(=C1)O)O

SMILES

CCCC=CC=CCCC1=CC(=CC(=C1)O)O

Canonical SMILES

CCCC=CC=CCCC1=CC(=CC(=C1)O)O

synonyms

Sch 725681
Sch-725681
Sch725681

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(3Z,5Z)-nona-3,5-dienyl]benzene-1,3-diol
Reactant of Route 2
5-[(3Z,5Z)-nona-3,5-dienyl]benzene-1,3-diol
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5-[(3Z,5Z)-nona-3,5-dienyl]benzene-1,3-diol
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5-[(3Z,5Z)-nona-3,5-dienyl]benzene-1,3-diol
Reactant of Route 5
5-[(3Z,5Z)-nona-3,5-dienyl]benzene-1,3-diol
Reactant of Route 6
5-[(3Z,5Z)-nona-3,5-dienyl]benzene-1,3-diol

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